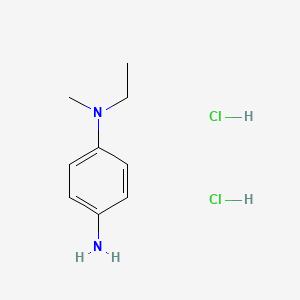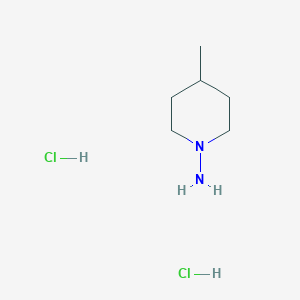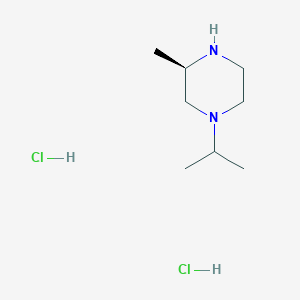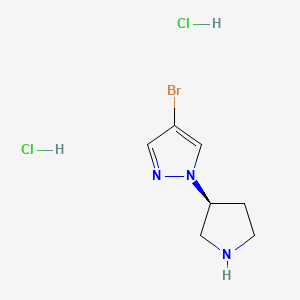
trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate, also known as t-BPA, is an organic compound commonly used in scientific research. It is a substituted aziridine compound and is a colorless liquid at room temperature. t-BPA is a versatile compound that can be used in a variety of lab experiments and research applications.
科学研究应用
T-BPA is widely used in scientific research due to its versatile properties. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. It can also be used in the synthesis of polymers, dyes, and other organic compounds.
作用机制
The mechanism of action of trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate is not fully understood. It is believed to act as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This inhibition can lead to the accumulation of toxic compounds in the body, which can have adverse effects on health.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. Studies have shown that it can interfere with the metabolism of certain drugs and other xenobiotics, leading to the accumulation of toxic compounds in the body. It has also been shown to have an effect on the activity of certain enzymes, including cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics.
实验室实验的优点和局限性
The advantages of using trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate in lab experiments include its low cost, its availability, and its versatility. It can be used in a variety of experiments, such as the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism. The main limitation of this compound is its potential toxicity, which can lead to adverse effects on health.
未来方向
The potential future directions for trans-t-Butyl 3-(3-bromophenyl)-aziridine-2-carboxylate include further research into its mechanism of action, its biochemical and physiological effects, and its potential toxicity. Additionally, further research into its potential applications in the synthesis of new compounds, the study of reaction mechanisms, and the study of enzyme kinetics and drug metabolism could prove beneficial. Finally, further research into the advantages and limitations of using this compound in lab experiments could be beneficial in determining its optimal use in scientific research.
合成方法
T-BPA can be synthesized through the reaction of 3-bromophenol and 2-methyl-2-propenenitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as toluene or 1,4-dioxane and is heated to a temperature of about 80°C. The reaction is then quenched with acid and the product is extracted with ether or other organic solvents. The product is then purified by recrystallization or column chromatography.
属性
IUPAC Name |
tert-butyl (2S,3R)-3-(3-bromophenyl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)11-10(15-11)8-5-4-6-9(14)7-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQXUJINCDLMHK-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)

![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)
![(S)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360846.png)
![4-Bromo-[1,5]naphthyridine dihydrobromide](/img/structure/B6360850.png)